molecular formula C8H8Cl2 B073770 (2,2-Dichloroethyl)benzene CAS No. 1331-29-9

(2,2-Dichloroethyl)benzene

Cat. No. B073770
CAS RN: 1331-29-9
M. Wt: 175.05 g/mol
InChI Key: NGQTUWCDHLILAX-UHFFFAOYSA-N
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Description

(2,2-Dichloroethyl)benzene, also known as alpha,alpha-dichlorotoluene, is an organic compound that belongs to the family of chlorobenzenes. It is a colorless liquid that is used primarily in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism Of Action

The mechanism of action of (2,2-Dichloroethyl)benzene is not well understood. However, it is believed to act as a reactive electrophile, which can form covalent bonds with cellular macromolecules, such as proteins and DNA. This can lead to various biochemical and physiological effects.

Biochemical And Physiological Effects

(2,2-Dichloroethyl)benzene has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress, DNA damage, and apoptosis in various cell types. It has also been found to have neurotoxic and hepatotoxic effects in animal studies.

Advantages And Limitations For Lab Experiments

The advantages of using (2,2-Dichloroethyl)benzene in lab experiments include its availability, low cost, and ease of synthesis. However, its limitations include its potential toxicity and the need for proper handling and disposal.

Future Directions

There are several future directions for the research of (2,2-Dichloroethyl)benzene. One area of interest is the development of safer and more effective synthesis methods. Another area of interest is the investigation of its potential therapeutic applications, such as in the treatment of cancer or neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and its effects on human health and the environment.
Conclusion
In conclusion, (2,2-Dichloroethyl)benzene is an important compound that has numerous scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential uses and effects.

Synthesis Methods

The synthesis of (2,2-Dichloroethyl)benzene can be achieved through several methods, including the chlorination of toluene, the reaction of benzyl chloride with sodium dichloroacetate, and the reaction of benzyl alcohol with thionyl chloride. However, the most commonly used method is the chlorination of toluene, which involves the reaction of toluene with chlorine in the presence of a catalyst, such as iron or aluminum chloride.

Scientific Research Applications

(2,2-Dichloroethyl)benzene has been extensively studied for its scientific research application. It has been found to be an effective intermediate in the synthesis of various pharmaceuticals, such as antihistamines, antipsychotics, and antidepressants. It is also used in the synthesis of agrochemicals, such as herbicides and insecticides.

properties

IUPAC Name

2,2-dichloroethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2/c9-8(10)6-7-4-2-1-3-5-7/h1-5,8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQTUWCDHLILAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80905044
Record name (2,2-Dichloroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Dichloroethyl)benzene

CAS RN

1331-29-9, 4412-39-9
Record name Benzene, dichloroethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (2,2-dichloroethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004412399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,2-Dichloroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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